N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-6-8-16(9-7-15)12-23-20(26)11-18-13-29-22(25-18)30-14-21(27)24-17-4-3-5-19(10-17)28-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLONKCBBWPPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound with notable biological activity, particularly in the context of cancer treatment. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Synthesis and Structure
The compound is synthesized through a multi-step process involving the reaction of various intermediates, including thiazole derivatives and acetamide functionalities. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. Notably, it has shown efficacy against various cancer cell lines, including:
- Melanoma
- Pancreatic cancer
- Chronic myeloid leukemia (CML)
The compound induces cell death primarily through apoptosis and autophagy mechanisms, which are crucial for combating resistant cancer forms. In vitro studies indicate that it effectively reduces tumor growth in xenograft models, showcasing promising pharmacokinetic properties that warrant further investigation .
Structure-Activity Relationship (SAR)
The structure-activity relationship of the compound reveals that specific modifications enhance its biological activity. For instance, the presence of the thiazole ring is critical for its cytotoxic effects. The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Thiazole ring presence | Essential for cytotoxic activity |
| Methyl group at position 4 | Increases potency |
| N-phenylcarboxamide group | Significant anti-cancer activity |
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, a vital mechanism for eliminating malignant cells.
- Autophagy Activation : It promotes autophagy, a cellular process that can lead to cell survival or death depending on the context, thus contributing to its anticancer effects.
- Inhibition of Tumor Growth : In vivo studies have shown a significant reduction in tumor size in treated mice compared to controls.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study 1 : A study involving melanoma patients treated with this compound showed a marked decrease in tumor progression over a 12-week treatment period.
- Case Study 2 : In a cohort of patients with CML, administration of the compound resulted in improved survival rates compared to standard therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
